Phenyl(thien-2-ylmethylene)azane oxide

Description

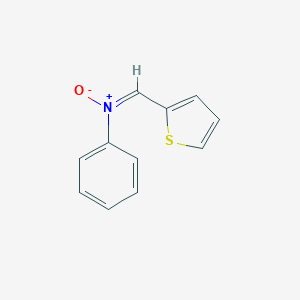

Phenyl(thien-2-ylmethylene)azane oxide is a nitrogen-oxygen functionalized compound featuring a phenyl group linked to a thien-2-ylmethylene moiety via an azane oxide (amine oxide) bridge. Such compounds are of interest in medicinal and materials chemistry due to their hybrid aromatic-heterocyclic architecture, which may confer unique optical, catalytic, or bioactive properties.

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26g/mol |

IUPAC Name |

N-phenyl-1-thiophen-2-ylmethanimine oxide |

InChI |

InChI=1S/C11H9NOS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-9H/b12-9+ |

InChI Key |

ALCZFGAZFRVSDQ-FMIVXFBMSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C\C2=CC=CS2)/[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolone Derivatives with Thienyl and Phenyl Substituents

and describe imidazolone-based analogs with thien-2-ylmethylene and aryl groups. Key differences lie in their substituents and synthesis outcomes:

- Synthesis Insights: The higher yield in (76%) compared to (43%) may reflect favorable kinetics from the pyridylaminosulfonyl group versus acetylaminosulfonyl. Both imidazolones exhibit melting points >230°C, suggesting strong crystalline packing due to planar aromatic systems and hydrogen-bonding substituents .

- Functional Group Impact : The thien-2-ylmethylene group in both imidazolones likely contributes to π-conjugation and sulfur-mediated electronic effects, which could influence redox behavior or binding affinity in biological systems.

Azane Oxide Derivatives

The compound in , while structurally distinct, shares the azane oxide functional group. Its molecular weight (292.27 g/mol) is significantly lower than the imidazolones, reflecting a simpler scaffold. The sulfinyl and hydroxy groups may enhance solubility in polar solvents, whereas the imidazolones’ bulkier substituents favor organic media.

Analytical and Bioactive Relevance

- Spectrophotometric Methods: and highlight techniques for phenyl compound analysis, such as azo dye formation at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .

- Anti-inflammatory Potential: notes anti-inflammatory testing for imidazolones, suggesting that the thienyl-phenyl-azane oxide scaffold might also be explored for bioactivity, particularly given the amine oxide’s role in modulating pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.